Product packaging for phendimetrazine(Cat. No.:CAS No. 21784-30-5)

phendimetrazine

Numéro de catalogue: B1196318
Numéro CAS: 21784-30-5
Poids moléculaire: 191.27 g/mol
Clé InChI: MFOCDFTXLCYLKU-CMPLNLGQSA-N

Description

Phendimetrazine is a member of morpholines.
This compound is a DEA Schedule III controlled substance. Substances in the DEA Schedule III have a potential for abuse less than substances in Schedules I or II and abuse may lead to moderate or low physical dependence or high psychological dependence. It is a Stimulants substance.
This compound is a weight loss medication. This compound is chemically related to amphetamines and is a Schedule III drug under the Convention on Psychotropic Substances and in the US since 1970.
This compound is a Sympathomimetic Amine Anorectic. The physiologic effect of this compound is by means of Appetite Suppression, and Increased Sympathetic Activity.
See also: this compound Tartrate (has salt form).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO B1196318 phendimetrazine CAS No. 21784-30-5

3D Structure

Interactive Chemical Structure Model





Propriétés

Key on ui mechanism of action

Phendimetrazine may act in a similar way to amphetamines in that it activates the alpha-adrenergic system to induce an appetite suppressive and metabolic increase effect. The drug also acts as a norepinephrine-dopamine releasing agent (NDRA). It can bind to and reverse the NET.
Phendimetrazine is an effective and widely prescribed appetite suppressant. Preclinical findings show that phendimetrazine displays stimulant properties similar to amphetamine, but few studies have examined the neurochemical mechanism of the drug. ... Phendimetrazine itself had no effect on uptake or release of any transmitter. In contrast, the trans-configured N-demethylated metabolite, phenmetrazine, was a potent releaser of [3H]norepinephrine (EC(50)=50 nM) and [3H]dopamine (EC(50)=131 nM). The cis N-demethylated metabolite, pseudophenmetrazine, displayed modest potency at releasing [3H]norepinephrine (EC(50)=514 nM) and blocking [3H]dopamine re-uptake (IC(50)=2630 nM). All drugs tested were inactive or weak in the [3H]5-HT assays. When injected intravenously, phendimetrazine had minimal effects on extracellular transmitter levels, whereas phenmetrazine produced dose-related elevations in extracellular dopamine. The collective findings suggest that phendimetrazine is a "prodrug" that is converted to the active metabolite phenmetrazine, a potent substrate for norepinephrine and dopamine transporters.

Numéro CAS

21784-30-5

Formule moléculaire

C12H17NO

Poids moléculaire

191.27 g/mol

Nom IUPAC

(2S,3S)-3,4-dimethyl-2-phenylmorpholine

InChI

InChI=1S/C12H17NO/c1-10-12(14-9-8-13(10)2)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3/t10-,12+/m0/s1

Clé InChI

MFOCDFTXLCYLKU-CMPLNLGQSA-N

SMILES

CC1C(OCCN1C)C2=CC=CC=C2

SMILES isomérique

C[C@H]1[C@@H](OCCN1C)C2=CC=CC=C2

SMILES canonique

CC1C(OCCN1C)C2=CC=CC=C2

Point d'ébullition

122-124 °C at 8 mm Hg;  134-135 °C at 12 mm Hg

Color/Form

White powder

melting_point

MP: 208 °C;  specific optical rotation: +35.7 deg at 20 °C/D /Phendimetrazine hydrochloride/

Autres numéros CAS

634-03-7

Description physique

Solid

Pictogrammes

Irritant

Numéros CAS associés

17140-98-6 (hydrochloride)

Solubilité

Free sol in water;  very slightly sol in alcohol;  practically insol in chloroform and ether.

Synonymes

Adipost
Bontril
Di-Ap-Trol
Dyrexan
Hyrex
Melfiat
Obezine
phendimetrazine
phendimetrazine hydrochloride
phendimetrazine hydrochloride, (2S-trans)-isomer
phendimetrazine tartrate
phendimetrazine tartrate, (2S-trans(R-(R*,R*)))-isomer
phendimetrazine tartrate, (R-(R*,R*))-isomer
phendimetrazine, (2R-cis)-isomer
phendimetrazine, (2S-trans)-isomer
phendimetrazine, trans(+-)-isomer
Prelu-2
Trimstat
Wehless
Weightrol
X-Trozine

Pression de vapeur

3.2X10-3 mm Hg at 25 °C (est)

Origine du produit

United States

Historical and Conceptual Development of Phendimetrazine in Research

Genesis and Early Pharmacological Characterization

The development of phendimetrazine is intrinsically linked to its predecessor, phenmetrazine. Phenmetrazine (3-methyl-2-phenylmorpholine) was first patented in Germany in 1952 by Boehringer-Ingelheim and introduced into clinical use in Europe in 1954. wikipedia.orgtums.ac.ir It was developed as an anorectic agent with the goal of providing an alternative to amphetamine that possessed fewer side effects. wikipedia.orgtums.ac.ir However, due to concerns over widespread misuse, phenmetrazine was eventually withdrawn from many markets. wikipedia.org

In this context, this compound emerged as an analogue and was initially marketed as a replacement for phenmetrazine. wikipedia.orgloinc.org this compound tartrate received its first global approval in the United States in 1979, classified as a small molecule drug targeting the adrenergic receptor for the treatment of obesity. patsnap.com Pharmacologically, it was identified as a phenylalkylamine sympathomimetic amine, with a pharmacological activity profile similar to the amphetamines, the prototype drugs of this class used in obesity research. forhers.comfda.govnih.gov Its primary actions were understood to include central nervous system stimulation. forhers.comfda.gov

Evolution of the Prodrug Hypothesis: this compound to Phenmetrazine

A central aspect of this compound research has been the evolution of its understanding as a prodrug for phenmetrazine. A prodrug is a medication administered in an inactive or less active form, which is then metabolized in the body into an active drug. patsnap.com

Structurally, this compound is the N-methyl analog of phenmetrazine. nih.govresearchgate.net The addition of a methyl group to the nitrogen atom of the morpholine (B109124) ring in phenmetrazine creates this compound. tums.ac.ir Early on, researchers hypothesized that this N-methylation rendered the parent compound largely inactive, functioning primarily as a carrier molecule. researchgate.netwikipedia.org The concept was that after oral administration, this compound would undergo metabolic N-demethylation in the liver to release the pharmacologically active phenmetrazine. nih.govpatsnap.com

This biotransformation was theorized to be advantageous, providing a more gradual and sustained release of the active metabolite, phenmetrazine. patsnap.comwikipedia.org This pharmacokinetic profile was considered to produce a milder onset of effects, which could in turn reduce its potential for misuse compared to the direct administration of phenmetrazine. researchgate.netwikipedia.org

The prodrug hypothesis was substantiated through a series of preclinical studies employing advanced pharmacological and neurochemical methods. Seminal research characterized the activity of this compound and its metabolites at monoamine transporters, which are key targets for sympathomimetic drugs. nih.gov

In vitro experiments using rat brain synaptosomes (isolated nerve terminals) were particularly revealing. These studies demonstrated that this compound itself had virtually no effect on the uptake or release of the neurotransmitters dopamine (B1211576) and norepinephrine (B1679862). nih.gov In stark contrast, its N-demethylated metabolite, phenmetrazine, was shown to be a potent releasing agent of both norepinephrine and dopamine. nih.gov Further investigation of metabolites showed that pseudophenmetrazine, another metabolite, had only modest activity. nih.gov

These in vitro findings were corroborated by in vivo microdialysis studies in rats, a technique that allows for the measurement of neurotransmitter levels in the brains of living animals. When this compound was administered intravenously, it produced minimal changes in extracellular dopamine levels in the nucleus accumbens, a key brain region in reward pathways. However, intravenous administration of phenmetrazine led to significant, dose-dependent increases in extracellular dopamine. nih.gov

Collectively, these findings provided strong evidence that this compound functions as a prodrug, being converted to the active metabolite phenmetrazine, which is a potent substrate for norepinephrine and dopamine transporters. nih.gov Pharmacokinetic studies have shown that approximately 30% of an oral dose of this compound is converted into phenmetrazine. wikipedia.org However, some behavioral research in rats and rhesus monkeys has suggested that the onset of this compound's effects can be more rapid than what would be predicted by the levels of the phenmetrazine metabolite alone, indicating that the parent compound may not be entirely inactive or that other mechanisms could contribute to its initial effects. nih.govnih.gov

Table 1: In Vitro Activity of this compound and Metabolites at Monoamine Transporters Data derived from studies on rat brain synaptosomes, as reported by Rothman et al. (2002). nih.gov
CompoundNorepinephrine Release (EC₅₀ nM)Dopamine Release (EC₅₀ nM)Serotonin (B10506) Release (EC₅₀ nM)
This compound>10,000 (Inactive)>10,000 (Inactive)>10,000 (Inactive)
Phenmetrazine50131>10,000 (Inactive)
Pseudophenmetrazine514>10,000 (Acts as blocker, not releaser)>10,000 (Inactive)

Initial Observations and Formulations of the Prodrug Concept

Contextualization within Sympathomimetic Amine Pharmacology Research

This compound belongs to the broad class of drugs known as sympathomimetic amines. patsnap.comsinglecare.com These compounds are so named because they mimic the effects of endogenous agonists of the sympathetic nervous system, such as the catecholamines norepinephrine (noradrenaline), epinephrine (B1671497) (adrenaline), and dopamine. nih.govwikipedia.org The actions of these drugs can be categorized as either direct or indirect. wikipedia.org

Direct-acting agents bind to and activate adrenergic receptors themselves.

Indirect-acting agents work by increasing the concentration of endogenous catecholamines in the synapse. They can achieve this by stimulating the release of catecholamines from nerve terminals or by inhibiting their reuptake or breakdown. wikipedia.orgijbcp.com

This compound, through its active metabolite phenmetrazine, is classified as an indirect-acting sympathomimetic amine. wikipedia.org Its primary mechanism is to act as a norepinephrine-dopamine releasing agent (NDRA), with negligible effects on serotonin. wikipedia.orgtums.ac.irnih.gov This places it in a pharmacological subgroup alongside other releasing agents like amphetamine. The fundamental chemical structure for many potent sympathomimetic amines involves a substituted benzene (B151609) ring separated by a two-carbon chain from a primary or secondary amine. wikipedia.org this compound fits this general structural template, incorporating the phenyl and amine groups within a morpholine ring structure. tums.ac.ir

Molecular and Cellular Mechanisms of Action of Phendimetrazine and Its Metabolites

Interaction with Monoamine Transporters

Phendimetrazine and its metabolites interact with the plasma membrane monoamine transporters (MATs), specifically the Norepinephrine (B1679862) Transporter (NET), Dopamine (B1211576) Transporter (DAT), and Serotonin (B10506) Transporter (SERT). These transporters are crucial for regulating monoamine signaling by mediating the reuptake of neurotransmitters from the synaptic cleft back into the neuronal cytoplasm. researchgate.net

While this compound itself is described as a low-potency monoamine-uptake inhibitor and can bind to and reverse the NET, its primary impact on norepinephrine (NE) signaling is through its metabolite, phenmetrazine. wikipedia.orgfishersci.at Phenmetrazine acts as a potent releaser of norepinephrine. In in vitro assays using rat brain synaptosomes, phenmetrazine demonstrated an EC50 of 50 nM for the release of [3H]norepinephrine. wikipedia.org

This compound has been observed to function as a dopamine transporter (DAT) inhibitor, which can interfere with the substrate properties of its metabolite, phenmetrazine. guidetopharmacology.org However, the significant modulation of dopamine (DA) levels is primarily due to phenmetrazine, which is a potent releaser of dopamine. Studies show phenmetrazine has an EC50 of 131 nM for the release of [3H]dopamine in rat brain synaptosomes. wikipedia.org Phenmetrazine promotes in vitro dopamine release from rat brain synaptosomes and increases in vivo extracellular dopamine levels in the rat nucleus accumbens. wikipedia.org

Both this compound and its active metabolite, phenmetrazine, exhibit weak or inactive properties in assays involving the serotonin transporter (SERT). wikipedia.org Phenmetrazine has very weak activity as a serotonin releaser, with EC50 values typically above 7,765 nM. citeab.com This suggests a limited direct impact on serotonin reuptake or release compared to its effects on norepinephrine and dopamine.

This compound is considered a low-potency monoamine uptake inhibitor. wikipedia.org Its pharmacological effects are largely a consequence of its metabolism to phenmetrazine, which is a potent substrate for both norepinephrine and dopamine transporters. wikipedia.org Phenmetrazine shows significantly higher potency as a releaser of norepinephrine and dopamine compared to serotonin. The differential potencies of phenmetrazine at monoamine transporters are summarized in the table below:

Table 1: Potency of Phenmetrazine at Monoamine Transporters

NeurotransmitterTransporterEC50 (nM) for Release (in Rat Brain Synaptosomes) wikipedia.orgciteab.com
NorepinephrineNET50
DopamineDAT131
SerotoninSERT>7,765

Phenmetrazine is several times less potent than dextroamphetamine and dextromethamphetamine as a norepinephrine-dopamine releasing agent (NDRA) in vitro. citeab.com

Serotonin Transporter (SERT) Modulations

Monoamine Releasing Agent Properties

This compound is classified as a weak monoamine releaser, acting predominantly as a prodrug for phenmetrazine, which is a more potent norepinephrine and dopamine releaser. wikipedia.orgciteab.comfishersci.at

Monoamine releasing agents (MRAs), such as phenmetrazine, induce the release of monoamine neurotransmitters (serotonin, norepinephrine, and/or dopamine) from presynaptic neurons into the synaptic cleft. fishersci.ca This process leads to increased extracellular concentrations of these neurotransmitters, thereby enhancing monoaminergic signaling. fishersci.ca

The mechanism involves MRAs acting as substrates for the plasma membrane-associated monoamine transporters (MATs), allowing them to enter the presynaptic monoaminergic neurons. fishersci.ca Once inside the neuron, MRAs reverse the normal direction of the MATs (NET, DAT, and SERT), causing them to promote the efflux of non-vesicular cytoplasmic monoamine neurotransmitters into the extracellular synaptic cleft, rather than their usual reuptake. fishersci.ca

While many MRAs can also reverse the direction of the vesicular monoamine transporter 2 (VMAT2), contributing to the efflux of vesicular monoamine neurotransmitters into the cytoplasm, phenmetrazine is notable for being inactive in terms of VMAT2 actions. citeab.com This indicates that VMAT2 activity is not essential for robust MRA actions, as monoamine release can still occur through the efflux of newly synthesized cytosolic neurotransmitters. citeab.comfishersci.ca In addition to inducing release, MRAs can also act as less potent monoamine reuptake inhibitors, a phenomenon attributed to substrate competition with monoamine neurotransmitters for the MATs or the induction of MAT internalization and subsequent inactivation. fishersci.ca

Preclinical Pharmacology and Neurobiological Investigations of Phendimetrazine

Behavioral Pharmacology in Animal Models

Drug Discrimination Paradigms

Studies employing drug discrimination paradigms have demonstrated that phendimetrazine, and its active metabolite phenmetrazine, produce discriminative stimulus effects similar to cocaine nih.govresearchgate.netnih.govresearchgate.netnih.gov. In rhesus monkeys trained to discriminate cocaine from saline, both isomers of phenmetrazine and this compound, including the racemate, elicited dose- and time-dependent substitution for cocaine's discriminative stimulus effects nih.govresearchgate.netresearchgate.net. The (+)-isomers generally exhibited greater potency nih.govresearchgate.net.

A comparative study in rats trained to discriminate cocaine (5.6 mg/kg i.p.) from saline found that both this compound and phenmetrazine produced complete, dose-dependent cocaine substitution nih.gov. This compound was approximately 7.8-fold less potent than phenmetrazine in this paradigm nih.gov. Interestingly, both compounds exhibited similar time courses, with cocaine-like effects observed within 10 minutes (the first time point assessed) and returning to saline-like levels by 100 minutes nih.gov. This rapid onset of this compound's behavioral effects, despite its prodrug nature, suggests that it may not solely rely on metabolism to phenmetrazine to exert its behavioral actions in rats nih.gov. Similar findings regarding potency and time course have been observed in rhesus monkeys and pigeons, where this compound was 3- to 5-fold less potent than phenmetrazine in substituting for amphetamine's discriminative stimulus effects nih.gov.

Table 1: Comparative Potency and Time Course in Drug Discrimination Studies

CompoundSpeciesDiscriminative StimulusRelative Potency (vs. Phenmetrazine)Time Course (Onset/Offset)Reference
This compoundRhesus MonkeysCocaine-likeLower potency ((+)-isomers more potent)Dose- and time-dependent nih.govresearchgate.netresearchgate.net
PhenmetrazineRhesus MonkeysCocaine-like-Dose- and time-dependent nih.govresearchgate.netresearchgate.net
This compoundRatsCocaine-like7.8-fold less potentSimilar to Phenmetrazine (onset within 10 min, offset by 100 min) nih.gov
PhenmetrazineRatsCocaine-like-Similar to this compound (onset within 10 min, offset by 100 min) nih.gov
This compoundPigeonsAmphetamine-like3- to 5-fold less potent- nih.gov
PhenmetrazinePigeonsAmphetamine-like-- nih.gov

Evaluation of Reinforcing Strength using Operant Conditioning

To more precisely assess the reinforcing strength of this compound, studies have employed progressive-ratio (PR) schedules of reinforcement, which are considered more suitable for direct comparisons of drug reinforcing strength than fixed-ratio schedules nih.govresearchgate.netnih.gov. In rhesus monkeys, dose-response curves for cocaine (0.001–0.3 mg/kg per injection) and this compound (0.1–1.0 mg/kg per injection) were generated under 4-hour sessions with a 20-minute limited hold (LH20) nih.govnih.gov. Under these conditions, both cocaine and this compound functioned as reinforcers, and the maximum number of injections earned was not significantly different between the two drugs nih.govnih.gov.

However, when the limited hold was extended to 60 minutes (LH60), the mean number of injections increased for both drugs, but cocaine presentations resulted in significantly higher peak injections compared to this compound nih.govresearchgate.netnih.gov. This finding is consistent with this compound's classification as a Schedule III controlled substance, indicating a lower abuse potential compared to cocaine (Schedule II) nih.govresearchgate.netnih.gov. These results highlight the critical role of schedule parameters in evaluating the reinforcing strength of drugs using PR schedules nih.govnih.gov.

Table 2: Reinforcing Strength of this compound vs. Cocaine in Rhesus Monkeys (Progressive-Ratio Schedule)

DrugLimited Hold (LH)Maximum Injections (vs. Cocaine)Reinforcing Strength (vs. Cocaine)Reference
This compound20 minutes (LH20)Not significantly differentSimilar nih.govnih.gov
Cocaine20 minutes (LH20)-- nih.govnih.gov
This compound60 minutes (LH60)Significantly lower peak injectionsLower nih.govresearchgate.netnih.gov
Cocaine60 minutes (LH60)Significantly higher peak injectionsHigher nih.govresearchgate.netnih.gov

Attenuation of Other Stimulant Self-Administration

Preclinical studies have consistently demonstrated that this compound can attenuate the self-administration of other stimulants, particularly cocaine, in animal models nih.govnih.govnih.govresearchgate.netresearchgate.netncats.ioresearchgate.net. Chronic oral administration of this compound has been shown to decrease cocaine self-administration in rhesus monkeys for several weeks nih.gov. In one study, 14 days of continuous intravenous this compound treatment reduced cocaine self-administration in monkeys, with decreases in magnitude similar to those produced by d-amphetamine nih.gov. Another study found that a similar this compound treatment regimen significantly reduced cocaine self-administration while concurrently increasing the allocation of behavior towards an alternative food reinforcer nih.govresearchgate.net.

Specifically, continuous 21-day treatment with ramping this compound doses (0.32 mg/kg/h for Days 1-7; 1.0 mg/kg/h for Days 8-21) reduced cocaine choices, increased food choices, and nearly eliminated extended-access cocaine self-administration in rhesus monkeys researchgate.net. There was a trend for plasma this compound and phenmetrazine levels to correlate with the efficacy in decreasing cocaine choice, suggesting that higher plasma levels of both the prodrug and its active metabolite were associated with greater reductions in cocaine choice researchgate.net. These findings collectively support this compound's potential as a pharmacotherapy for cocaine use disorder nih.govresearchgate.net.

Table 3: Attenuation of Cocaine Self-Administration by this compound in Rhesus Monkeys

Study DurationThis compound AdministrationEffect on Cocaine Self-AdministrationConcurrent EffectsReference
14 daysContinuous intravenousDecreased (similar to d-amphetamine)- nih.gov
21 daysChronic oral (ramping doses)Reduced cocaine choices, nearly eliminated extended-access self-administrationIncreased food choices researchgate.net
Several weeksChronic oralDecreased- nih.gov

Neurogenomic and Proteomic Analyses in Response to this compound

Neurogenomic and proteomic analyses provide insights into the molecular adaptations within the brain in response to drug exposure. While direct studies on this compound's impact on these profiles are less extensive than those for its metabolite, phenmetrazine, the prodrug relationship makes findings related to phenmetrazine highly relevant.

Gene Expression Profiling in Specific Brain Regions (e.g., Hypothalamus, Striatum)

Gene expression profiling has been utilized to understand the effects of anorectic drugs, including this compound, on brain regions involved in appetite regulation and reward. A study in C57BL/6 mice repeatedly administered this compound (and other anorectics) investigated gene expression changes in the hypothalamus and striatum using microarrays genominfo.org. This compound's anorectic effects were sustained for approximately two days genominfo.org.

Table 4: Gene Expression Changes in Response to this compound in Mice

Brain RegionTime PointKey Gene/Pathway ModulationsImplicationReference
HypothalamusDay 2, Day 7-Involved in anorectic effects genominfo.org
StriatumDay 2, Day 7Ankrd26 gene, Olfaction system upregulationReflects drug tolerance onset, anorectic role genominfo.orgresearchgate.net

Receptor Desensitization and Alterations in Signaling Protein Phosphorylation (e.g., D2, α2-adrenergic receptors)

Chronic exposure to psychostimulants can lead to lasting changes in receptor-mediated signal transduction and downstream signaling cascades, contributing to neuroadaptations nih.gov. Given that this compound is metabolized to phenmetrazine, studies on phenmetrazine's neurobiological effects are particularly insightful.

Chronic phenmetrazine treatment has been shown to promote desensitization of D2 dopaminergic and α2-adrenergic receptors in the rat brain nih.govnih.gov. Specifically, chronic high-dose phenmetrazine significantly decreased D2 dopamine (B1211576) and α2-adrenergic receptor-mediated G-protein activation nih.govnih.gov. This desensitization was observed in regions such as the dentate gyrus, hippocampus, and amygdala for α2-adrenergic receptors nih.gov. In contrast, 5-HT1A receptor activity was not significantly affected by phenmetrazine treatments nih.gov.

Furthermore, phenmetrazine treatment altered the phosphorylation states of key signaling proteins, including extracellular signal-regulated kinases 1/2 (ERK1/2), glycogen (B147801) synthase kinase 3 beta (GSK3β), and dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32) nih.govnih.gov. Two distinct patterns were observed: chronic low-dose phenmetrazine decreased pERK1/2 and significantly increased pDARPP-32 levels in some regions, while acute and chronic phenmetrazine increased pERK1/2, but chronic high-dose treatment tended to decrease pDARPP-32 nih.gov. The desensitization of D2 and α2-adrenergic receptors induced by high-dose phenmetrazine appeared to facilitate the re-equilibration of ERK1/2, GSK3β, and DARPP-32 phosphorylation back to basal levels nih.gov. These findings suggest that neuronal adaptations to chronic phenmetrazine administration primarily involve mechanisms associated with D2 and α2-adrenergic receptor desensitization nih.gov.

Table 5: Effects of Chronic Phenmetrazine Treatment on Receptors and Signaling Proteins in Rat Brain

Receptor/ProteinEffect of Chronic Phenmetrazine (High Dose)Brain Regions Affected (Examples)Reference
D2 ReceptorsDesensitization, decreased G-protein activation- nih.govnih.gov
α2-adrenergic ReceptorsDesensitization, decreased G-protein activationDentate gyrus, Hippocampus, Amygdala nih.govnih.gov
5-HT1A ReceptorsNo significant effect- nih.gov
ERK1/2Increased (acute & chronic), decreased (chronic low dose)- nih.govnih.gov
GSK3βAltered phosphorylationCaudate, Hippocampus, Dentate gyrus nih.gov
DARPP-32Altered phosphorylation (decreased with high dose, increased with low dose)- nih.govnih.gov

Structure Activity Relationships Sar and Chemical Analogs of Phendimetrazine

Phendimetrazine as an N-methyl Analog of Phenmetrazine

This compound is structurally an N-methyl analog of phenmetrazine. researchgate.net This N-methylation has a profound impact on the compound's pharmacological properties, rendering this compound itself largely inactive as a monoamine releaser. researchgate.netnih.gov It is primarily considered a prodrug, which undergoes in vivo metabolism to its active metabolite, phenmetrazine. researchgate.netnih.govwikipedia.org Approximately 30% of an oral dose of this compound is converted to phenmetrazine. wikipedia.org This biotransformation is a key determinant of this compound's activity. ljmu.ac.uk

The conversion of this compound to phenmetrazine leads to a more sustained and lower peak blood concentration of the active compound compared to direct administration of phenmetrazine. wikipedia.org This pharmacokinetic profile is thought to contribute to a reduced abuse potential for this compound. wikipedia.org While the addition of an N-methyl group to amphetamine significantly enhances its potency, the same modification to phenmetrazine results in a nearly inactive compound. wikipedia.org

Investigation of Stereoisomer Activity and Potency

This compound possesses two chiral centers, resulting in four possible stereoisomers. The commercially available formulation is a racemate of the (+) and (-) isomers. nih.gov Research has demonstrated that the pharmacological activity of these isomers differs significantly.

Studies in rhesus monkeys have shown that both the (+) and (-) isomers of this compound and its metabolite, phenmetrazine, can substitute for the discriminative stimulus effects of cocaine. nih.govresearchgate.net However, the (+)-isomers of both compounds are more potent than their corresponding (-)-isomers. nih.govresearchgate.net This stereoselectivity aligns with the relative potencies of the phenmetrazine isomers in promoting dopamine (B1211576) release. nih.gov

The cis-configured N-demethylated metabolite, pseudophenmetrazine, also exhibits pharmacological activity, although it is considerably less potent than the trans-configured phenmetrazine. nih.govwikipedia.org Pseudophenmetrazine acts as a modest norepinephrine (B1679862) releasing agent. nih.govwikipedia.org Its enantiomers have different effects on dopamine, with the (+)-enantiomer being a weak dopamine releaser and the (-)-enantiomer acting as a weak dopamine reuptake inhibitor. wikipedia.org

Pharmacological Comparison with Related Phenylmorpholine Derivatives and Amphetamines

This compound's pharmacological activity is often compared to that of amphetamines and other phenylmorpholine derivatives due to its structural similarities and stimulant properties. drugbank.com Like amphetamines, this compound's active metabolite, phenmetrazine, is a potent norepinephrine and dopamine releasing agent. nih.govwikipedia.org However, both this compound and phenmetrazine have very weak effects on serotonin (B10506) transporters. nih.gov

In drug discrimination studies, this compound can fully substitute for the effects of cocaine and d-amphetamine, though it is less potent than its metabolite, phenmetrazine. nih.govnih.gov The potency of this compound relative to phenmetrazine in these studies is consistent with its role as a prodrug. nih.gov

The table below summarizes the in vitro potencies of this compound's metabolites and related compounds at monoamine transporters.

CompoundActionDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
Phenmetrazine ReleaserEC50 = 131 nM nih.govEC50 = 50 nM nih.govWeak nih.gov
Pseudophenmetrazine Releaser/Uptake InhibitorIC50 = 2630 nM (uptake) nih.govEC50 = 514 nM (release) nih.govInactive nih.gov
d-Amphetamine ReleaserPotentPotentWeak

EC50 (half maximal effective concentration) for release assays and IC50 (half maximal inhibitory concentration) for uptake assays.

Design and Characterization of Novel this compound Analogs for Mechanistic Studies

To further explore the structure-activity relationships of phenylmorpholines, researchers have synthesized and characterized novel analogs of this compound and phenmetrazine. ljmu.ac.ukgoogle.com These studies aim to identify the structural features responsible for interacting with monoamine transporters and to develop compounds with specific pharmacological profiles.

One area of investigation involves substitutions on the phenyl ring of phenmetrazine. For example, fluorinated analogs such as 2-fluorophenmetrazine (2-FPM), 3-fluorophenmetrazine (B1651833) (3-FPM), and 4-fluorophenmetrazine (B12746894) (4-FPM) have been synthesized and evaluated. ljmu.ac.uk These compounds were found to be monoamine releasers with a preference for catecholamine transporters. ljmu.ac.uk 3-FPM showed higher potency for inducing dopamine and norepinephrine release compared to 4-FPM. ljmu.ac.uk

Another approach involves modifying the morpholine (B109124) ring. The synthesis of various phenylmorpholine analogs has been pursued to create compounds for potential therapeutic applications, including the treatment of drug dependence. google.com These studies provide valuable insights into the molecular determinants of activity at dopamine, norepinephrine, and serotonin transporters, guiding the design of future therapeutic agents.

Synthetic Methodologies in Phendimetrazine and Analog Research

Exploration of Synthetic Routes to Phendimetrazine and Phenmetrazine

The synthesis of this compound and its analog phenmetrazine has been approached through various chemical strategies. These methods often involve the formation of the core morpholine (B109124) ring structure from acyclic precursors.

A common synthetic pathway to This compound involves the reaction of N-methylethanolamine with 2-bromopropiophenone (B137518). wikipedia.org This initial reaction forms an intermediate compound which is then reductively cyclized using formic acid to yield this compound. wikipedia.org

For phenmetrazine , a three-step synthesis starting from 2-bromopropiophenone and ethanolamine (B43304) is a known route. wikipedia.org The process proceeds through an intermediate alcohol, 3-methyl-2-phenylmorpholin-2-ol, which is then converted to a fumarate (B1241708) salt. Subsequent reduction with sodium borohydride (B1222165) affords the phenmetrazine free base. wikipedia.org This free base can then be converted to a salt, such as the fumarate salt, by reacting it with the corresponding acid. wikipedia.org

Alternative approaches have also been explored in research contexts. For instance, multicomponent reactions involving epoxides have been investigated for the synthesis of morpholine derivatives like (±)-phenmetrazine and (±)-phendimetrazine. mdpi.com These one-pot reactions can offer an efficient route to the core morpholine structure. mdpi.com Research has also touched upon the synthesis of various analogs, such as fluorinated derivatives of phenmetrazine, to study their pharmacological properties. ljmu.ac.ukdrugsandalcohol.ieljmu.ac.uk

Stereoselective Synthesis Approaches in Research

This compound possesses two chiral centers, leading to the possibility of four stereoisomers. The specific stereochemistry of the molecule is crucial for its pharmacological activity. Research has therefore focused on developing stereoselective synthetic methods to obtain specific isomers in high purity.

The development of stereoselective multicomponent reactions represents a significant area of research. mdpi.comresearchgate.net These reactions aim to control the stereochemical outcome during the formation of the morpholine ring. For example, the use of chiral catalysts or auxiliaries in multicomponent reactions involving epoxides and amines has been explored to synthesize enantiomerically enriched morpholine derivatives. mdpi.com

Another approach involves the use of chiral starting materials. For instance, the synthesis of specific enantiomers can be achieved by starting with an enantiomerically pure precursor. Patent literature describes methods for obtaining enantiomerically pure compounds, including chemical asymmetric synthesis using chiral catalysts or auxiliaries, and the separation of diastereomers. google.com The separation of diastereomers involves reacting a racemic mixture with a chiral auxiliary to form diastereomers, which can then be separated by techniques like crystallization or chromatography. google.com

Research has also investigated the stereospecific rearrangement of chiral precursors. For example, an efficient synthesis of (R)-2-benzylmorpholine has been achieved starting from L-phenylalaninol, employing a stereospecific rearrangement. researchgate.net While not directly for this compound, this demonstrates a strategy that could be adapted for the synthesis of chiral morpholine derivatives.

Development of Analytical Methods for Isomer Separation and Purity in Research

The ability to separate and quantify the different stereoisomers of this compound and related compounds is essential for both research and quality control. Various analytical techniques have been developed to achieve this separation and to assess the purity of the synthesized compounds.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the chiral separation of phenylmorpholines. The use of chiral stationary phases (CSPs) is key to this separation. semanticscholar.orgmdpi.com Different types of CSPs, such as those based on macrocyclic antibiotics (e.g., vancomycin), polysaccharides, or Pirkle-type phases, have been employed. google.combu.edu For example, a Supelco Astec Chirobiotic® V2 column, which utilizes vancomycin (B549263) as the chiral stationary phase, has been used for the chiral separation of amphetamine and methamphetamine enantiomers, a principle applicable to this compound. google.com The choice of mobile phase composition is also critical for achieving optimal separation. mdpi.comsciex.com

Gas Chromatography (GC) coupled with a mass spectrometer (GC-MS) is another powerful tool. ojp.gov While standard GC-MS may not differentiate between enantiomers, the use of chiral derivatizing agents can enable their separation. oup.com For instance, N-Trifluoroacetyl-L-prolyl chloride (L-TPC) has been used as a chiral derivatizing reagent to separate the d- and l-isomers of amphetamines. google.com

Capillary Electrophoresis (CE) has also emerged as a valuable technique for chiral separations, offering high efficiency and resolution. semanticscholar.org

These analytical methods are crucial for determining the enantiomeric purity of a sample and for studying the pharmacokinetic and pharmacodynamic properties of individual isomers. oup.comuttyler.edu For instance, studies have used these methods to demonstrate that the pharmacological activity of this compound resides primarily in the (+) isomers. researchgate.net

Advanced Research Methodologies and Theoretical Frameworks in Phendimetrazine Studies

Pharmacokinetic Modeling in Preclinical Systems

Pharmacokinetic modeling in preclinical settings is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of phendimetrazine. allucent.com These models are essential for predicting the drug's behavior in humans and for establishing a basis for its therapeutic use. nih.gov

In Vivo/In Vitro Correlations of Drug Release

In vitro-in vivo correlation (IVIVC) represents a cornerstone of modern pharmaceutical development, establishing a predictive mathematical relationship between a drug's in vitro dissolution profile and its in vivo pharmacokinetic performance. ijpsonline.comallucent.com For this compound, particularly in its sustained-release formulations, IVIVC studies are critical. These studies aim to demonstrate that the rate at which the drug dissolves in a laboratory setting accurately reflects its rate of absorption in a biological system. tandfonline.com

The primary objective of developing an IVIVC for this compound is to ensure batch-to-batch consistency and to support formulation changes without the need for extensive human bioequivalence studies. dissolutiontech.com A successful IVIVC can serve as a surrogate for in vivo bioavailability, providing a valuable tool for quality control. ijpsonline.com Research has shown that for some formulations, a satisfactory correlation can be established, suggesting that in vitro dissolution can be a reliable predictor of in vivo performance. tandfonline.commdpi.com

There are different levels of IVIVC, with Level A correlation being the most rigorous. allucent.comdissolutiontech.com This level aims for a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. dissolutiontech.com Achieving a Level A correlation for this compound formulations provides the highest degree of confidence in the in vitro test's ability to predict in vivo behavior.

Compartmental Modeling of Metabolism and Excretion Kinetics

Compartmental models are mathematical constructs that simplify the complex physiological processes governing a drug's disposition in the body. ru.nl In the study of this compound, compartmental modeling has been instrumental in characterizing its metabolism and excretion kinetics. tandfonline.com this compound is metabolized in the liver, with a significant portion being converted to its active metabolite, phenmetrazine. wikipedia.orgdrugbank.com

A study utilizing an analogue computer system simulated a model representing the metabolism and excretion of this compound and its metabolites, phenmetrazine and this compound-N-oxide. tandfonline.comtandfonline.com This model incorporated a two-compartment model for phenmetrazine itself. tandfonline.com By analyzing urine and plasma data following oral and intravenous administration, researchers were able to generate curves that closely matched the experimental data for cumulative excretion and rate of excretion. tandfonline.com This allowed for the determination of micro-rate constants for the various metabolic and excretory pathways. tandfonline.com

Table 1: Example of Micro-rate Constants in a this compound Compartmental Model

ParameterDescription
K1Rate constant for absorption of this compound
K2Rate constant for elimination of this compound
K3Rate constant for metabolism of this compound to phenmetrazine
K4Rate constant for elimination of phenmetrazine
K5Rate constant for metabolism of this compound to this compound-N-oxide
K6Rate constant for elimination of this compound-N-oxide

This table is for illustrative purposes and does not represent actual data from a specific study.

Application of Analogue Computer Systems in Pharmacological Modeling

The use of analogue computer systems, though now largely superseded by digital computers, played a significant role in the early pharmacokinetic modeling of drugs like this compound. tandfonline.comtandfonline.com These systems were employed to simulate complex biological processes by representing physiological compartments and transfer rates with electrical components like resistors and capacitors.

In the context of this compound research, an analogue computer was used to simulate a compartmental model of its metabolism and excretion. tandfonline.comtandfonline.com This allowed researchers to visualize and analyze the dynamic interplay between the parent drug and its metabolites. tandfonline.com The analogue computer could generate curves representing the predicted plasma concentrations and urinary excretion rates, which could then be compared with actual experimental data to validate the model. tandfonline.com This approach was particularly useful for computing the in vivo release rate of this compound from sustained-release formulations. tandfonline.comtandfonline.com

Theoretical Models Explaining Prodrug Functionality and Bioactivation

This compound is considered a prodrug, meaning it is a pharmacologically less active compound that is converted into an active metabolite in the body. wikipedia.orgnih.gov The primary active metabolite of this compound is phenmetrazine, a potent central nervous system stimulant. wikipedia.orgwikipedia.org

The prodrug concept for this compound offers a therapeutic advantage by providing a more gradual and sustained release of the active compound, phenmetrazine. wikipedia.org This is because the conversion of this compound to phenmetrazine is a rate-limiting step, which helps to avoid the sharp peaks in plasma concentration that can be associated with the administration of the active drug itself. wikipedia.org This pharmacokinetic profile is thought to reduce the abuse potential of this compound compared to phenmetrazine. wikipedia.orgnih.gov

Recent research, however, has challenged the notion that this compound is entirely inactive. nih.govnih.gov Studies have shown that this compound itself can act as a dopamine (B1211576) transporter (DAT) inhibitor, while its metabolite, phenmetrazine, acts as a DAT substrate, inducing dopamine release. nih.govnih.gov This suggests a dual mechanism of action, with this compound initially inhibiting dopamine reuptake, followed by the sustained dopamine-releasing effects of its metabolite, phenmetrazine. nih.govnih.gov

Table 2: Comparison of this compound and Phenmetrazine Activity

CompoundPrimary Mechanism of Action
This compoundDopamine Transporter (DAT) Inhibitor nih.govnih.gov
PhenmetrazineDopamine and Norepinephrine (B1679862) Releasing Agent wikipedia.orgwikipedia.org

Conceptual Frameworks for Central Nervous System Stimulant Neuropharmacology and Abuse Liability Assessment Methodologies in Research Models

The neuropharmacology of central nervous system (CNS) stimulants like this compound and its active metabolite phenmetrazine is primarily centered on their interaction with monoamine neurotransmitter systems, particularly dopamine and norepinephrine. nih.govdrugs.com These stimulants typically act by increasing the extracellular levels of these neurotransmitters, leading to increased alertness, reduced fatigue, and appetite suppression. drugs.com

The abuse liability of a stimulant is a critical consideration. Methodologies to assess abuse liability in research models are designed to evaluate the reinforcing properties of a drug, which are predictive of its potential for abuse in humans. nih.gov

In preclinical studies with non-human primates, the reinforcing strength of this compound has been evaluated using techniques like progressive-ratio schedules of reinforcement. nih.gov These studies have yielded conflicting results, with some suggesting a lower abuse potential than cocaine and others indicating comparable reinforcing effects under certain conditions. nih.gov Human studies have also been conducted to assess the abuse potential of oral this compound in cocaine-dependent individuals. nih.govresearchgate.net These studies have generally found that while this compound can produce subjective effects indicative of abuse potential, these effects are often less pronounced than those of d-amphetamine. nih.govresearchgate.net

Behavioral economic demand models are another sophisticated tool used to assess the reinforcing effects of drugs. researchgate.net These models analyze how consumption changes as the "price" or effort required to obtain the drug increases. researchgate.net Such studies have been used to evaluate the potential of this compound as a pharmacotherapy for cocaine use disorder. researchgate.net

Future Research Directions and Unanswered Questions in Phendimetrazine Pharmacology

Comprehensive Elucidation of Downstream Neurobiological Pathways

The primary action of phendimetrazine is attributed to its metabolic conversion to phenmetrazine, a potent releaser of norepinephrine (B1679862) and dopamine (B1211576). researchgate.netnih.gov This elevation in extracellular monoamine levels in brain regions like the hypothalamus is thought to be the main driver of its appetite-suppressant effects. patsnap.com However, the intricate cascade of events that follows this initial neurochemical change is not fully understood. Prolonged use of stimulants can lead to lasting alterations in receptor-mediated signal transduction and downstream signaling cascades. nih.gov

Future investigations need to map the specific intracellular signaling pathways activated or inhibited by the increased presence of norepinephrine and dopamine. This includes identifying the key protein kinases, phosphatases, and transcription factors that are modulated, and how these changes ultimately influence neuronal function and behavior. Understanding these downstream effects is crucial for a complete picture of this compound's pharmacological impact and for identifying potential new therapeutic targets.

Advanced Computational and Structural Biology Approaches

The interaction of this compound and its active metabolite, phenmetrazine, with their molecular targets—the monoamine transporters—presents an opportunity for the application of advanced computational and structural biology techniques. While in vitro studies have provided valuable data on their potency as monoamine releasers and uptake inhibitors, the precise binding modes and conformational changes induced in the transporters are yet to be visualized at an atomic level. researchgate.netnih.gov

Computational modeling, including molecular dynamics simulations, can provide insights into the dynamic interactions between these ligands and the dopamine transporter (DAT) and norepinephrine transporter (NET). google.com Such studies can help to understand the structural determinants of their activity and selectivity. Furthermore, these computational approaches can be used to screen for novel compounds with potentially improved pharmacological profiles, aiding in the design of new therapeutics. biorxiv.orgnih.gov The development of detailed structural models can also help explain the differences in activity between various stereoisomers of this compound and its metabolites. nih.gov

Development of Novel Preclinical Models for Mechanistic Insight

Current preclinical research on this compound often utilizes established animal models of feeding behavior and drug self-administration. nih.govnih.gov While these models have been instrumental in characterizing the drug's primary effects, there is a need for more sophisticated preclinical models to dissect the underlying neurobiological mechanisms.

For instance, the development of animal models with targeted genetic modifications in specific components of the monoaminergic systems could help to pinpoint the precise roles of different receptors and transporters in mediating the effects of this compound. Additionally, the use of advanced in vivo imaging techniques, such as positron emission tomography (PET) and functional magnetic resonance imaging (fMRI), in preclinical models could provide a real-time view of the drug's impact on brain activity and connectivity. These novel approaches would offer a more nuanced understanding of how this compound influences neural circuits to produce its therapeutic effects.

Exploration of Non-Monoaminergic Mechanisms and Interactions

Future research should explore potential off-target effects and interactions. nih.gov This could involve broad-based screening assays to identify any unforeseen molecular targets. Additionally, investigating the interplay between the monoaminergic systems and other neurotransmitter systems, such as the serotonergic, glutamatergic, and GABAergic systems, in response to this compound administration could reveal novel aspects of its mechanism of action. nih.gov A more comprehensive understanding of these potential non-monoaminergic effects is essential for a complete assessment of the drug's pharmacology.

Q & A

Q. What experimental models are most suitable for studying phendimetrazine’s metabolic conversion to phenmetrazine?

this compound is metabolized to phenmetrazine (~30% conversion), which is pharmacologically active. To study this metabolic pathway, rhesus monkey models are commonly used due to their comparable cytochrome P450 enzyme activity to humans. Researchers administer this compound isomers (e.g., (+)- or (-)-phendimetrazine) intramuscularly and collect plasma samples at timed intervals (e.g., 10–300 minutes post-dose). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with transitions like m/z 199.22→146.10 (this compound) and m/z 178.12→117.10 (phenmetrazine) is critical for quantifying metabolites. This method allows correlation of plasma phenmetrazine levels with behavioral outcomes (e.g., cocaine-like discriminative stimulus effects) .

Q. How do researchers distinguish this compound’s direct effects from those of its metabolite phenmetrazine?

Pharmacokinetic-pharmacodynamic (PK-PD) modeling is used. For example, time-course studies in rhesus monkeys measure plasma phenmetrazine levels after this compound administration and correlate them with behavioral assays (e.g., operant response panels for cocaine-like effects). Key parameters include EC50 values (concentration producing 50% maximal effect) and tmax (time to peak plasma concentration). Isomer-specific analysis (e.g., (+)-phendimetrazine vs. (-)-phendimetrazine) is essential, as (+)-isomers are more potent dopamine releasers .

Q. What standardized assays are used to quantify this compound in biological samples?

LOINC-based urine assays (e.g., LOINC 3939-6 for presence/absence; LOINC 3940-4 for mass/volume) are validated for clinical and forensic use. For research, LC-MS/MS with optimized mobile phases (e.g., ammonium bicarbonate buffer and acetonitrile/methanol) ensures specificity. Urine samples are typically centrifuged, frozen at -80°C, and analyzed within validated stability windows. Quality control includes spiking with internal standards (e.g., 4-benzylpiperidine) .

Advanced Research Questions

Q. How can in vivo drug discrimination assays clarify this compound’s abuse potential relative to phenmetrazine?

Two-key food-reinforced discrimination assays in rhesus monkeys are gold-standard methods. Monkeys are trained to distinguish cocaine from saline using operant panels. Test compounds (this compound/phenmetrazine isomers) are administered, and % cocaine-appropriate responding (%CAR) is measured. For example, 3.2 mg/kg (+)-phendimetrazine induces full substitution (100% CAR) within 10–180 minutes, correlating with plasma phenmetrazine levels >100 nM. Dose-response curves and time-course analyses differentiate prodrug (this compound) vs. active metabolite (phenmetrazine) contributions .

Q. What methodological challenges arise when reconciling preclinical and clinical data on this compound’s efficacy in obesity treatment?

Contradictions exist between preclinical anorectic effects (e.g., appetite suppression in monkeys) and variable clinical outcomes. Longitudinal mixed-methods studies are needed:

  • Quantitative: Randomized controlled trials (RCTs) using this compound (70–210 mg/day) with covariates like metabolic rate and CYP2D6 polymorphism data.
  • Qualitative: Patient-reported outcomes (e.g., eating behavior surveys) to contextualize weight loss mechanisms. Discrepancies may stem from interspecies differences in metabolism or placebo effects in human trials .

Q. How do pharmacokinetic parameters inform the design of this compound as a candidate pharmacotherapy for cocaine dependence?

Agonist substitution therapy relies on this compound’s gradual phenmetrazine release, which mimics cocaine’s dopamine-releasing effects without abrupt peaks. Key parameters:

  • Half-life: Phenmetrazine’s of ~56–100 minutes in monkeys suggests dosing intervals of 4–6 hours for sustained receptor engagement.
  • Cmax: Plasma phenmetrazine levels >150 nM are required for cocaine-like discriminative stimulus effects. Studies must also address isomer-specific effects, as (+)-phendimetrazine has higher behavioral potency .

Q. What forensic techniques are used to detect this compound in wastewater for epidemiological surveillance of misuse?

High-resolution mass spectrometry (HRMS) coupled with solid-phase extraction (SPE) is standard. For example:

  • Targeted LC-HRMS: Monitors m/z transitions specific to this compound and metabolites (e.g., phenmetrazine).
  • Nontargeted screening: Identifies novel analogs (e.g., 3-fluorophenmetrazine) via fragmentation patterns. Forensic libraries (e.g., FT-IR spectral databases ) are used for confirmatory analysis, though LC-MS/MS remains primary due to superior sensitivity .

Methodological Considerations

  • Isomer-Specific Analysis: Always separate (+)- and (-)-isomers using chiral chromatography to avoid misinterpreting pharmacodynamic data .
  • Ethical Compliance: Nonhuman primate studies require AAALAC accreditation and protocols approved by IACUC. Include enrichment protocols (e.g., foraging boards) to mitigate stress .
  • Data Modeling: Use exponential demand equations (e.g., Q = Q0e^(kC-α)) to analyze cocaine purchase task data in human trials. Multilevel models account for nested data structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
phendimetrazine
Reactant of Route 2
phendimetrazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.